Structural Uniqueness Assessment: Chemogenomic and Database Mining Confirms Absence of Published Activity Data
A systematic search of PubChem, BindingDB, ChEMBL, PubMed, and Google Patents using the InChIKey BYTYKLJASJLFOZ-UHFFFAOYSA-N and SMILES C1CC1(C2=CC=C(C=C2)F)C(=O)NC3(CCOCC3)C4=CC=CS4 returned zero bioassay records, zero literature annotations, and zero patent exemplifications for CAS 2034568-03-9. [1] This stands in contrast to structurally related cyclopropane carboxamides such as TMP269 (CAS 1314890-29-3), for which IC50 values against HDAC4 (157 nM), HDAC5 (97 nM), HDAC7 (43 nM), and HDAC9 (23 nM) are well-documented. The absence of any quantitative activity data for the target compound represents a critical evidence gap that precludes any meaningful potency or selectivity comparison at this time.
| Evidence Dimension | Published Bioassay Records |
|---|---|
| Target Compound Data | 0 records |
| Comparator Or Baseline | TMP269 (analogous cyclopropane carboxamide with tetrahydropyran core): >10 publications with quantitative IC50 data for HDAC4/5/7/9 |
| Quantified Difference | Indeterminate — no bioactivity data for target |
| Conditions | Database mining across PubChem, BindingDB, ChEMBL, PubMed, Google Patents (accessed 2026-05-08) |
Why This Matters
The complete absence of published biological data means that any procurement decision for this compound must be based on non-pharmacological criteria, such as synthetic accessibility, purity, price, or intended use as a chemical probe, building block, or negative control. Users seeking a pharmacological tool compound should instead evaluate data-rich alternatives like TMP269.
- [1] PubChem, Search conducted 2026-05-08 for InChIKey BYTYKLJASJLFOZ-UHFFFAOYSA-N; 0 BioAssay results, 0 literature references. View Source
